Sodium hydrogen fumarate

Description

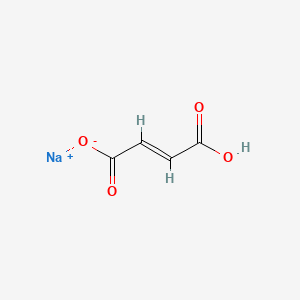

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E)-4-hydroxy-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVKOZSIJXBAJG-TYYBGVCCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-16-7 (Parent) | |

| Record name | Sodium maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70873768 | |

| Record name | Monosodium fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5873-57-4, 18016-19-8, 7704-73-6 | |

| Record name | Sodium fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monosodium fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fumaric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F11949924I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Hydrogen Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium hydrogen fumarate (monosodium fumarate), a compound of interest in pharmaceutical development as a salt form of active pharmaceutical ingredients and as a food additive. This document details the synthetic route from fumaric acid, purification methods, and a full suite of characterization techniques including spectroscopic, crystallographic, and thermal analyses.

Synthesis of this compound

This compound is synthesized through a straightforward acid-base neutralization reaction between fumaric acid and a stoichiometric amount of sodium hydroxide. The resulting salt is then purified by recrystallization.

Experimental Protocol: Synthesis

Materials:

-

Fumaric acid (C₄H₄O₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Dissolution of Fumaric Acid: In a suitable reaction vessel, a slurry of fumaric acid in deionized water is prepared.

-

Reaction with Sodium Hydroxide: A solution of sodium hydroxide in deionized water is added dropwise to the fumaric acid slurry with constant stirring. The reaction is typically carried out at room temperature. The amount of sodium hydroxide is carefully measured to ensure a 1:1 molar ratio with the fumaric acid to favor the formation of the monosodium salt.

-

Completion of Reaction: The mixture is stirred for a period to ensure the reaction goes to completion, resulting in a clear solution of this compound.

-

Purification by Recrystallization: The product is isolated and purified by recrystallization from water.[1] The crude this compound is dissolved in a minimum amount of hot deionized water. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation and Drying: The resulting white crystalline powder is collected by filtration, washed with a small amount of cold deionized water, and dried under vacuum.

Figure 1: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and solid-state properties. The following sections detail the experimental protocols for various analytical techniques.

Spectroscopic Analysis

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded for baseline correction.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretching (carboxylic acid) |

| ~1700 | C=O stretching (carboxylic acid) |

| ~1640 | C=C stretching |

| ~1550 | C=O stretching (carboxylate) |

| ~1420 | C-O stretching / O-H bending |

| ~980 | =C-H out-of-plane bending |

Note: The exact peak positions may vary slightly.

Experimental Protocol:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterium oxide (D₂O) in an NMR tube.

-

Analysis: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). The chemical shifts are referenced to an internal standard or the residual solvent peak.

Data Presentation:

| ¹H NMR | |

| Chemical Shift (δ, ppm) | Assignment |

| ~6.5 | -CH=CH- |

| ¹³C NMR | |

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COO⁻ |

| ~168 | -COOH |

| ~135 | -CH=CH- |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Crystallographic Analysis

Experimental Protocol:

-

Crystal Growth: Single crystals suitable for SC-XRD can be grown by slow evaporation of a saturated aqueous solution of this compound.

-

Data Collection: A suitable single crystal is mounted on a goniometer, and diffraction data are collected using a single-crystal X-ray diffractometer with a specific radiation source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The crystal structure is solved and refined using appropriate crystallographic software.

Data Presentation:

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3257 |

| b (Å) | 6.4880 |

| c (Å) | 7.9340 |

| α (°) | 82.040 |

| β (°) | 87.928 |

| γ (°) | 67.230 |

| Volume (ų) | 249.26 |

| Z | 2 |

Data obtained from the Crystallography Open Database (COD) entry 7223232.[2]

Thermal Analysis

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is placed in an appropriate TGA or DSC pan (e.g., aluminum).

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the change in mass as a function of temperature, while the DSC instrument measures the heat flow into or out of the sample.

Expected Results:

-

TGA: Thermogravimetric analysis is expected to show the thermal stability of the compound and its decomposition profile. For this compound, decomposition is anticipated at elevated temperatures, likely involving the loss of water and carbon dioxide.

-

DSC: Differential scanning calorimetry can reveal thermal events such as melting, decomposition, and phase transitions. An endothermic peak corresponding to the melting and/or decomposition of the compound is expected.

Figure 2: Workflow for the characterization of this compound.

Summary of Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for easy reference.

| Property | Value / Description |

| Chemical Formula | C₄H₃NaO₄ |

| Molecular Weight | 138.05 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| pH (1 in 30 solution) | 3 - 4 |

| Melting Point | Decomposes at elevated temperatures |

This guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and data presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and pharmaceutical sciences.

References

Monosodium Fumarate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and metabolic significance of monosodium fumarate. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular characteristics, outlines a standard protocol for its quantitative analysis, and illustrates its central role in cellular metabolism.

Core Molecular and Physical Properties

Monosodium fumarate, the monosodium salt of fumaric acid, is a white crystalline powder. It functions as a food acidity regulator and is an intermediate in the citric acid cycle.[1] Key quantitative data for this compound are summarized below.

| Property | Value | Citations |

| Chemical Formula | C₄H₃NaO₄ | [1] |

| Molecular Weight | 138.05 g/mol | [1] |

| CAS Number | 7704-73-6 | [1] |

| Synonyms | Sodium hydrogen fumarate, Monosodium trans-butenedioate | [1] |

Experimental Protocols

General Synthesis of Monosodium Fumarate

While specific, detailed industrial synthesis protocols are proprietary, monosodium fumarate is generally produced through the neutralization of fumaric acid with a sodium salt, such as sodium hydroxide or sodium carbonate.[2] The reaction involves the replacement of one of the acidic protons of the dicarboxylic fumaric acid with a sodium ion.[1]

A generalized laboratory procedure would involve dissolving fumaric acid in a suitable solvent, followed by the stoichiometric addition of a sodium hydroxide solution. The resulting monosodium fumarate can then be isolated and purified, often by crystallization.

Quantitative Analysis by Titration

A standardized method for determining the purity of monosodium fumarate is through acid-base titration, as specified by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3]

Principle: This method is based on the titration of the remaining acidic proton of monosodium fumarate with a standardized solution of sodium hydroxide.

Methodology: [3]

-

Sample Preparation: Accurately weigh approximately 0.3 g of previously dried monosodium fumarate.

-

Dissolution: Dissolve the sample in 30 mL of distilled water.

-

Titration:

-

Add 2 drops of phenolphthalein solution as an indicator.

-

Titrate the solution with a standardized 0.1 N sodium hydroxide solution until the first appearance of a persistent pink color.

-

-

Calculation: The percentage of monosodium fumarate in the sample is calculated based on the volume of sodium hydroxide solution consumed. Each milliliter of 0.1 N sodium hydroxide is equivalent to 13.81 mg of C₄H₃NaO₄.

Metabolic Significance: The Krebs Cycle

Monosodium fumarate is a key intermediate in the Krebs (or citric acid) cycle, a fundamental metabolic pathway for cellular energy production. In this cycle, fumarate is formed from the oxidation of succinate and is subsequently converted to malate.[1]

Caption: Role of Fumarate in the Krebs Cycle.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Fumaric Acid Monosodium Salt

Abstract: This technical guide provides a comprehensive overview of the core chemical properties of fumaric acid monosodium salt (also known as monosodium fumarate). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document details its physicochemical characteristics, solubility, stability, and spectroscopic data. Furthermore, it includes detailed experimental protocols for key analytical procedures and visualizes complex workflows and its biological context through diagrams.

Physicochemical Properties

Fumaric acid monosodium salt is an organic sodium salt formed by the replacement of a single proton from one of the carboxylic acid groups of fumaric acid.[1] It presents as a white, odorless, crystalline powder.[2][3][4]

Table 1: Summary of Physicochemical Data for Fumaric Acid Monosodium Salt

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃NaO₄ | [2][3][5] |

| Molecular Weight | 138.05 g/mol | [1][5] |

| CAS Number | 7704-73-6 | [2][3][6] |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | ~290°C (decomposes) | [2] |

| Boiling Point | 355.5°C at 760 mmHg | [5] |

| pH (3.3% solution) | 3.0 - 4.0 at 25°C | [5][6] |

| Flash Point | 183°C | [5] |

| Vapor Pressure | 5.19E-06 mmHg at 25°C | [5] |

Solubility Profile

Monosodium fumarate is significantly more water-soluble than its parent compound, fumaric acid, a property that enhances its utility in aqueous formulations.[4][7] Its solubility is influenced by temperature and the solvent system.

Table 2: Solubility of Monosodium Fumarate in Various Solvents

| Solvent | Temperature | Solubility | Source(s) |

| Water | 25°C | 6.87 g / 100 mL | [2] |

| Water | 283.15 K (10°C) | Varies (Data available) | [8] |

| Water | 323.15 K (50°C) | Varies (Data available) | [8] |

| Methanol | 283.15 K - 323.15 K | Soluble, increases with temp. | [8] |

| Ethanol | 283.15 K - 323.15 K | Less soluble than in water/methanol | [8] |

| Acetone | 283.15 K - 323.15 K | Low solubility | [8] |

| Ethyl Acetate | 283.15 K - 323.15 K | Soluble | [8] |

A detailed study found the solubility order in pure solvents to be: water > methanol > ethyl acetate > 1,4-dioxane > ethanol > 1-propanol > 1-butanol > acetonitrile > 1-pentanol > 2-propanol > acetone > 2-methyl-1-propanol.[8] The presence of ethanol in aqueous solutions can significantly decrease the solubility of monosodium fumarate.[9]

Acidity and Stability

As the partial salt of a dicarboxylic acid, monosodium fumarate acts as a buffering agent, maintaining a pH between 3.0 and 4.0 in a 3.3% aqueous solution.[5][6] Fumaric acid itself has two pKa values: pKa1 = 3.03 and pKa2 = 4.44.[10]

The compound is stable under normal conditions of use and storage.[5][11] It is incompatible with strong oxidizing agents and highly alkaline or acidic materials.[11] When heated to decomposition, it can emit oxides of carbon and sodium.[11]

Spectroscopic Properties

-

Infrared (IR) Spectroscopy : The IR spectrum of fumarate salts is distinct from the cis-isomer, maleate. The trans-configuration of the double bond in fumarate results in sharper, more defined peaks compared to the broader peaks seen with maleic acid, which are influenced by strong intramolecular hydrogen bonding.[12] Key stretches include those for the carboxylate (COO⁻) and the C=C double bond.[13]

-

NMR Spectroscopy : In ¹H NMR spectra, the protons across the double bond in fumarate give a characteristic singlet, which is well-isolated from many other metabolites in biological samples, making it a potential internal standard for NMR analysis of biofluids.[14] For a 100 mM solution in D₂O at pH 7.4, the signal appears around 6.5 ppm.[14][15][16]

Biological Context: Role in the Citric Acid Cycle

In a biological context, the fumarate anion is a crucial intermediate in the Krebs (Citric Acid) Cycle, a central metabolic pathway for cellular energy production.[1][10] It is formed from the oxidation of succinate and is subsequently hydrated to form malate. This role is of significant interest in drug development, as fumarate has also been identified as an oncometabolite.[1]

References

- 1. Sodium Fumarate | C4H3NaO4 | CID 6076814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monosodium Fumarate [chemball.com]

- 3. Monosodium fumarate | 7704-73-6 [chemicalbook.com]

- 4. marutichemicals.com [marutichemicals.com]

- 5. chembk.com [chembk.com]

- 6. fao.org [fao.org]

- 7. Monosodium Fumarate: MONOFUMAR™ | Products | NIPPON SHOKUBAI [shokubai.co.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fumaric acid - Wikipedia [en.wikipedia.org]

- 11. Sodium fumarate or Disodium fumarate Manufacturers, with SDS [mubychem.com]

- 12. norbidar.com [norbidar.com]

- 13. Buy Monosodium fumarate (EVT-334808) | 5873-57-4 [evitachem.com]

- 14. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmse000083 Fumaric Acid at BMRB [bmrb.io]

- 16. spectrabase.com [spectrabase.com]

A Technical Guide to the Role of Fumarate in the Krebs Cycle and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hydrogen fumarate serves as a source of fumarate, a critical intermediate in the Krebs (Tricarboxylic Acid) cycle.[1][2] Beyond its canonical role in mitochondrial energy production, fumarate has emerged as a key signaling molecule, or "oncometabolite," particularly when it accumulates due to enzymatic deficiencies.[2][3][4] This guide provides an in-depth analysis of fumarate's dual functions. It details its enzymatic conversion within the Krebs cycle, explores the pathological consequences of its accumulation—including the inhibition of α-ketoglutarate-dependent dioxygenases and the activation of the NRF2 pathway via protein succination—and outlines its implications for cancer biology and therapeutic development.[3][4][5][6] The document includes quantitative data on enzyme kinetics, relevant experimental protocols, and visualizations of key pathways to provide a comprehensive resource for researchers in metabolism and drug discovery.

Introduction: From this compound to Biologically Active Fumarate

This compound, the monosodium salt of fumaric acid, is a water-soluble compound that readily dissociates in aqueous biological environments.[1] This dissociation yields sodium ions (Na+) and fumarate ions. It is the fumarate anion that is the biologically active species, participating directly as a key intermediate in the Krebs cycle.[1][2] Therefore, for all metabolic and signaling purposes discussed herein, this compound is considered a delivery agent for fumarate.

The Canonical Role of Fumarate in the Krebs Cycle

The Krebs cycle is a central metabolic pathway for the generation of ATP and reducing equivalents (NADH and FADH2).[7] Fumarate's involvement occurs in a critical two-step sequence within the mitochondrial matrix.[8][9]

-

Formation from Succinate: Fumarate is synthesized through the oxidation of succinate. This reaction is catalyzed by the enzyme succinate dehydrogenase (SDH) , which is unique as it is both a component of the Krebs cycle and Complex II of the mitochondrial electron transport chain.[10]

-

Conversion to Malate: Fumarate is then stereospecifically hydrated to form L-malate. This reversible reaction is catalyzed by the enzyme fumarate hydratase (FH) , also known as fumarase.[7][8][11][12] The disruption of this step, typically through mutations in the FH gene, leads to the accumulation of fumarate and has profound pathological consequences.[5][7][9]

References

- 1. This compound | 5873-57-4 | Benchchem [benchchem.com]

- 2. Sodium Fumarate | C4H3NaO4 | CID 6076814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]

- 4. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fumarate hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fumarate hydratase in cancer research: scientific trends and findings over 22 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Structural basis of fumarate hydratase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 11. Identification of the Catalytic Mechanism and Estimation of Kinetic Parameters for Fumarase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of the catalytic mechanism and estimation of kinetic parameters for fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Transformation of Sodium Hydrogen Fumarate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of sodium hydrogen fumarate, a process of significant interest in biocatalysis and pharmaceutical research. The focus is on the well-characterized enzyme, fumarase (fumarate hydratase), which catalyzes the reversible hydration of fumarate to L-malate. This document details the underlying biochemistry, presents key quantitative data, outlines experimental protocols for activity assessment, and visualizes the critical signaling pathways influenced by fumarate.

Introduction to Fumarase and the Conversion of Fumarate

Fumarase (EC 4.2.1.2) is a key enzyme in the citric acid cycle (Krebs cycle), where it facilitates the stereospecific hydration of fumarate to L-malate.[1] This reversible reaction is crucial for cellular energy production. The enzyme exists in two main isoforms: a mitochondrial form involved in the Krebs cycle and a cytosolic form participating in amino acid metabolism.[1]

This compound, a salt of fumaric acid, readily dissociates in aqueous solutions to provide the fumarate dianion, the substrate for fumarase. The enzymatic conversion of fumarate to L-malate is of significant industrial interest, particularly for the production of L-malic acid, which is used as a food acidulant and in pharmaceutical applications.[2]

Quantitative Analysis of Fumarase Activity

The efficiency of the enzymatic conversion of fumarate is dependent on various factors, including the source of the enzyme, pH, temperature, and substrate concentration. The Michaelis-Menten kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), are critical for characterizing and comparing the performance of fumarase from different organisms.

Table 1: Michaelis-Menten Constants (Km) for Fumarase with Fumarate and L-Malate

| Enzyme Source | Substrate | Km (mM) | Reference |

| Escherichia coli (FumC) | L-Malate | 1.9 | [3] |

| Marine Microorganisms (FumF) | Fumarate | 0.48 | [4] |

| Synechocystis sp. PCC 6803 (SyFumC) | Fumarate | Lower than L-Malate | [2] |

| Cyanidioschyzon merolae (CmFUM) | Fumarate | 0.27 | [5] |

| Cyanidioschyzon merolae (CmFUM) | L-Malate | 1.49 | [5] |

| Thermosynechococcus elongatus (TeFum) | Fumarate | 0.14 | [5] |

| Thermosynechococcus elongatus (TeFum) | L-Malate | 0.20 | [5] |

Table 2: Optimal Conditions for Fumarase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Thermus thermophilus | 8.0 | 85 | [6] |

| Marine Microorganisms (FumF) | 8.5 | 55 | [4] |

| Synechocystis sp. PCC 6803 (SyFumC) | 7.5 | 30 | [2] |

| Cyanidioschyzon merolae (CmFUM) | 7.5 (for fumarate) | 52 | [5] |

| Thermosynechococcus elongatus (TeFum) | 7.0 (for fumarate) | 50 | [5] |

Experimental Protocols for Fumarase Activity Assays

Accurate determination of fumarase activity is essential for research and industrial applications. The most common method is a continuous spectrophotometric rate determination assay.

Spectrophotometric Assay for the Conversion of L-Malate to Fumarate

This protocol is adapted from standard procedures for measuring fumarase activity.

Principle: The formation of fumarate from L-malate is monitored by measuring the increase in absorbance at 240 nm, which is characteristic of the carbon-carbon double bond in fumarate. One unit of fumarase is defined as the amount of enzyme that converts 1.0 µmole of L-Malate to Fumarate per minute at pH 7.6 and 25 °C.

Reagents:

-

100 mM Potassium Phosphate Buffer, pH 7.6 at 25 °C: Prepare a 14 mg/mL solution of potassium phosphate in purified water and adjust the pH to 7.6 with 1 N KOH.

-

50 mM L-Malic Acid Solution: Prepare a 7 mg/mL solution of L-Malic Acid in the 100 mM Potassium Phosphate Buffer and adjust the pH to 7.6 with KOH.

-

0.1% Bovine Serum Albumin (BSA) Solution: Prepare a 1 mg/mL solution of BSA in purified water.

-

Fumarase Enzyme Solution: Immediately before use, prepare a solution containing a suitable concentration of Fumarase (e.g., 1 unit/mL) in cold 0.1% BSA solution. The enzyme solution should be clear and colorless.

Procedure:

-

Set a spectrophotometer to 240 nm and maintain the temperature at 25 °C.

-

Prepare a reaction mixture in a quartz cuvette by adding:

-

2.9 mL of 50 mM L-Malic Acid Solution

-

-

Initiate the reaction by adding 0.1 mL of the Fumarase Enzyme Solution.

-

Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 10 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA240nm/minute) from the linear portion of the curve.

Calculation of Enzyme Activity:

The activity in units per mL of enzyme solution can be calculated using the Beer-Lambert law and the molar extinction coefficient of fumarate.

Colorimetric Assay for Fumarase Activity

Commercial kits are also available for the colorimetric determination of fumarase activity. These assays are often based on a coupled enzymatic reaction where the product of the fumarase reaction is used in a subsequent reaction that produces a colored product. For example, a common method involves the reduction of a tetrazolium salt (like MTT) in an NADH-coupled reaction, where the resulting formazan product has an absorption maximum around 565 nm.[7]

General Procedure (based on commercially available kits): [7][8]

-

Sample Preparation: Homogenize tissue or cells in the provided assay buffer on ice. Centrifuge to collect the supernatant.

-

Reaction Mix Preparation: Prepare a reaction mix containing the fumarase substrate, a developer, and an enzyme mix as per the kit's instructions.

-

Measurement: Add the reaction mix to the samples and standards in a 96-well plate. Measure the absorbance at the specified wavelength (e.g., 450 nm or 565 nm) in a kinetic mode for a defined period (e.g., 10-60 minutes) at a specific temperature (e.g., 37°C).

-

Calculation: The fumarase activity is calculated based on the rate of change in absorbance and compared to a standard curve.

Fumarate as a Signaling Molecule and its Pathophysiological Implications

Beyond its role in central metabolism, fumarate has emerged as a critical signaling molecule, particularly in the context of cancer and cardiovascular disease.[9][10][11] The accumulation of fumarate, often due to mutations in the FH gene leading to fumarate hydratase deficiency, can act as an "oncometabolite".[10][11][12]

The Fumarate-KEAP1-NRF2 Pathway

A primary mechanism by which fumarate exerts its signaling effects is through the covalent modification of proteins, a process known as succination.[10][11][13]

Caption: Fumarate-mediated activation of the NRF2 pathway.

In this pathway, accumulated fumarate covalently modifies cysteine residues on the Kelch-like ECH-associated protein 1 (KEAP1).[13] This "succination" of KEAP1 prevents it from targeting the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) for proteasomal degradation.[13] As a result, NRF2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and activates the transcription of a battery of antioxidant and cytoprotective genes.[9] This contributes to a cellular environment that can promote tumor survival.

Fumarate and the Hypoxia-Inducible Factor (HIF) Pathway

Fumarate can also act as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, including the prolyl hydroxylases that target the Hypoxia-Inducible Factor 1-alpha (HIF-1α) for degradation.[10][11]

Caption: Fumarate-induced stabilization of HIF-1α.

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHDs, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent proteasomal degradation. By inhibiting PHDs, high levels of fumarate stabilize HIF-1α, allowing it to dimerize with HIF-1β, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glycolysis, and other processes that promote tumor growth, creating a "pseudohypoxic" state.[10][11]

Conclusion

The enzymatic conversion of this compound by fumarase is a well-established and industrially relevant process. A thorough understanding of the enzyme's kinetics and optimal reaction conditions is paramount for maximizing the efficiency of L-malate production. Furthermore, the recognition of fumarate as a key signaling molecule has opened new avenues of research into its role in pathophysiology, particularly in cancer biology. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and professionals in the fields of biotechnology and drug development, facilitating further investigation and application of this important enzymatic conversion.

References

- 1. Fumarate Hydratase (Fumarase) [pages.pomona.edu]

- 2. Biochemical characterisation of fumarase C from a unicellular cyanobacterium demonstrating its substrate affinity, altered by an amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of a novel fumarase gene by metagenome expression cloning from marine microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Fumarase From Cyanidioschyzon merolae Stably Shows High Catalytic Activity for Fumarate Hydration Under High Temperature Conditions [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Fumarate and its downstream signalling pathways in the cardiorenal system: Recent insights and novel expositions in the etiology of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The emerging role of fumarate as an oncometabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] The emerging role of fumarate as an oncometabolite | Semantic Scholar [semanticscholar.org]

- 13. JCI - Oncometabolites: linking altered metabolism with cancer [jci.org]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Hydrogen Fumarate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth studies on the thermal decomposition of sodium hydrogen fumarate (monosodium fumarate) are limited in publicly accessible scientific literature. This guide is a comprehensive overview based on the thermal analysis of closely related compounds, namely sodium fumarate (disodium fumararate) and fumaric acid, to infer the likely thermal behavior of this compound. All inferences and proposed mechanisms are explicitly stated.

Introduction

This compound, the monosodium salt of fumaric acid, is a compound of interest in the pharmaceutical and food industries for its role as a buffering agent and acidity regulator.[1] Understanding its thermal stability and decomposition pathway is critical for drug development, formulation, and ensuring product stability during manufacturing and storage, where thermal excursions can occur. This technical guide provides a detailed examination of the probable thermal decomposition of this compound, drawing upon data from related fumaric compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its parent compounds is essential for interpreting its thermal behavior.

| Property | This compound | Sodium Fumarate | Fumaric Acid |

| Molecular Formula | C₄H₃NaO₄ | C₄H₂Na₂O₄ | C₄H₄O₄ |

| Molecular Weight | 138.05 g/mol | 160.04 g/mol | 116.07 g/mol |

| Appearance | White crystalline powder | White crystalline powder | White crystalline powder |

| Solubility in Water | Soluble | Soluble | Sparingly soluble in cold water, soluble in hot water |

Thermal Analysis of Fumarate Compounds

Key Findings from Thermal Analysis of Sodium Fumarate

Studies on the thermal decomposition of sodium fumarate indicate that upon heating, it decomposes to form a mixture of sodium carbonate (Na₂CO₃) and a carbonaceous residue. This decomposition process is an exothermic event.

| Compound | Decomposition Onset | Final Products | Reference |

| Sodium Fumarate | Not specified in available literature | Sodium Carbonate and Carbonaceous Residue |

Proposed Thermal Decomposition Pathway for this compound

Based on the known decomposition of sodium fumarate and the general principles of thermal decomposition of acid salts, a plausible multi-step decomposition pathway for this compound can be proposed.

-

Decarboxylation: The initial step is likely to be the decarboxylation of the carboxylic acid group. This would result in the formation of sodium acrylate and the release of carbon dioxide.

-

Intermediate Reactions: The sodium acrylate intermediate is expected to be unstable at elevated temperatures and would likely undergo further complex reactions.

-

Final Products: The ultimate decomposition products are anticipated to be sodium carbonate and a carbonaceous residue, similar to the decomposition of sodium fumarate.

Below is a diagram illustrating the proposed decomposition pathway.

Experimental Protocols

For researchers intending to investigate the thermal decomposition of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended based on standard practices for similar organic salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss of the sample upon heating.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen) or air, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen) with a constant flow rate.

-

Heating Program: The sample and reference are heated from ambient temperature to a final temperature at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events, such as melting, crystallization, and decomposition. The peak temperature and the enthalpy change (ΔH) for each transition are determined.

Below is a diagram illustrating the general experimental workflow.

References

Spectroscopic Analysis of Sodium Hydrogen Fumarate: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen fumarate, also known as monosodium fumarate, is the monosodium salt of fumaric acid. It is a key intermediate in the tricarboxylic acid (TCA) cycle and is utilized in the food and pharmaceutical industries as an acidity regulator and buffering agent. Accurate and robust analytical methods are essential for its characterization, quality control, and for studying its role in biological systems.

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of this compound. It details experimental protocols, presents key quantitative data, and illustrates the analytical workflow for comprehensive structural elucidation and identification.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a unique "fingerprint" based on its functional groups and overall structure. Infrared (IR) and Raman spectroscopy are complementary techniques that are fundamental to the characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar functional groups like the carbonyl (C=O) and hydroxyl (O-H) groups present in this compound.

Experimental Protocol: KBr Pellet Method A common and effective method for analyzing solid samples is the potassium bromide (KBr) pellet technique.[1]

-

Sample Grinding: Approximately 1-2 mg of the this compound sample is finely ground using an agate mortar and pestle to reduce particle size and minimize light scattering.[1][2]

-

Mixing: The ground sample is thoroughly mixed with 100-200 mg of dry, IR-grade KBr powder. KBr is used as a matrix because it is transparent in the mid-IR range.[1]

-

Pellet Formation: The mixture is transferred to a pellet die. A hydraulic press is used to apply several tons of pressure, forming a thin, transparent, or translucent pellet.[1]

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3500 - 3200 | Broad, Strong | O-H Stretch (from the carboxylic acid group) |

| ~3100 - 3000 | Medium | =C-H Stretch (vinylic) |

| ~1710 - 1680 | Strong | C=O Stretch (from the protonated carboxylic acid) |

| ~1650 - 1630 | Medium | C=C Stretch (alkene) |

| ~1600 - 1550 | Strong | C=O Asymmetric Stretch (from the carboxylate anion) |

| ~1450 - 1380 | Strong | C=O Symmetric Stretch (from the carboxylate anion) |

| ~1300 - 1000 | Strong | C-O Stretch |

| ~980 | Strong | =C-H Out-of-Plane Bend (trans) |

Note: These are expected ranges. The exact peak positions can be influenced by hydrogen bonding and the crystal lattice structure.

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. The C=C double bond in the fumarate backbone gives a particularly strong Raman signal.

Experimental Protocol: Solid Sample Analysis

The following protocol is based on the analysis of fumarate salt powders.

-

Sample Preparation: A small amount of crystalline this compound powder is placed on a suitable substrate, such as a glass slide.

-

Instrumentation: A Raman spectrometer equipped with a 532 nm laser is used for excitation.

-

Data Acquisition: Spectra are acquired with a laser power of approximately 26 mW. To achieve a good signal-to-noise ratio, an acquisition time of 2-5 seconds is used, and multiple spectra (e.g., 10) are averaged.

-

Analysis: The scattered light is collected and analyzed to generate the Raman spectrum.

Data Presentation: Key Raman Shifts

The following quantitative data represents the dominant Raman peaks observed for solid sodium fumarate.

| Raman Shift (cm⁻¹) | Assignment |

| 913 ± 2 | C-C Stretch |

| 1296 ± 2 | =C-H in-plane bend |

| 1431 ± 2 | COO⁻ Symmetric Stretch |

| 1657 ± 2 | C=C Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (protons) and ¹³C.

Experimental Protocol: General Procedure for ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O), in a clean NMR tube.[3][4] D₂O is preferred as it solubilizes the salt and exchanges with the acidic proton, simplifying the spectrum.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The instrument is tuned to the appropriate frequency for either ¹H or ¹³C.

-

The sample is shimmed to optimize the magnetic field homogeneity.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets and enhance the signal-to-noise ratio.[5]

-

A sufficient number of scans are acquired to obtain a clear spectrum.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard.

Data Presentation: NMR Chemical Shifts

Due to the molecule's symmetry, a simple and characteristic NMR spectrum is expected.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.6 | Singlet | 2H | Vinylic Protons (-CH=CH-) |

Note: The ¹H NMR spectrum of fumarate in D₂O shows a characteristic singlet at approximately 6.6 ppm.[6] The acidic proton is exchanged with deuterium from the solvent and is therefore not observed.

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carbonyl Carbon (-COO⁻ and -COOH) |

| ~135 | Vinylic Carbon (-CH=CH-) |

Note: Expected chemical shift ranges are based on typical values for carboxylates and alkenes.[5][7] Due to the rapid equilibrium between the acid and conjugate base in solution, the two carbonyl carbons and the two vinylic carbons are often observed as chemically equivalent, resulting in two distinct signals.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight of a compound and can be used for highly sensitive quantification when coupled with a separation technique like liquid chromatography (LC).

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique well-suited for polar, non-volatile molecules like this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and methanol or acetonitrile.

-

Ionization: The solution is infused into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, ions are formed and transferred into the gas phase. For sodium hydrogen fumararate, analysis is typically performed in negative ion mode to detect the hydrogen fumarate anion.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated. Studies on various carboxylate anions have demonstrated the effectiveness of ESI for their analysis.[8][9]

Data Presentation: Expected Mass-to-Charge Ratio

| Ion | Formula | Calculated Mass (Da) | Expected m/z (Negative Mode) |

| Hydrogen Fumarate Anion | [C₄H₃O₄]⁻ | 115.0037 | 115.00 |

Integrated Analytical Workflow

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound. The logical workflow below illustrates how these methods are integrated for structural confirmation and purity analysis.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. benchchem.com [benchchem.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. bhu.ac.in [bhu.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. iris.unito.it [iris.unito.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electrospray ionization ion mobility spectrometry of carboxylate anions: ion mobilities and a mass-mobility correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the pKa of Sodium Hydrogen Fumarate for Buffer Preparation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the acid dissociation constant (pKa) of sodium hydrogen fumarate in the formulation of stable and effective buffer systems for research, development, and clinical applications. A thorough understanding of the physicochemical properties of fumaric acid and its salts is paramount for ensuring reproducibility and accuracy in experimental and pharmaceutical settings.

Understanding the Dissociation of Fumaric Acid

Fumaric acid (trans-butenedioic acid) is a dicarboxylic acid, meaning it can donate two protons. This results in two distinct pKa values. The first dissociation (pKa1) corresponds to the loss of the first proton from one of the carboxylic acid groups, forming the hydrogen fumarate ion. The second dissociation (pKa2) involves the loss of the second proton from the hydrogen fumarate ion to yield the fumarate ion.

For the preparation of a buffer using this compound (monosodium fumarate), the second dissociation constant, pKa2 , is of primary importance. This is because this compound provides the hydrogen fumarate ion (HC₄H₂O₄⁻), which then acts as the weak acid in the buffer system, in equilibrium with its conjugate base, the fumarate ion (C₄H₂O₄²⁻).

The Henderson-Hasselbalch equation is used to calculate the pH of this buffer system:

pH = pKa₂ + log ( [Fumarate²⁻] / [Hydrogen Fumarate⁻] )

The optimal buffering capacity for a this compound buffer is centered around its pKa2 value.

Quantitative Data on the pKa of Fumaric Acid

The pKa values of fumaric acid have been determined by various methods and are influenced by temperature and ionic strength. The table below summarizes the generally accepted pKa values at or near standard conditions.

| Parameter | Value (pKa1) | Value (pKa2) | Temperature (°C) | Reference(s) |

| Fumaric Acid | ~3.03 | ~4.44 | 18 | [1] |

| Fumaric Acid | ~3.03 | ~4.54 | 25 | [2] |

| Fumaric Acid | 2.86 ± 0.04 | 4.26 ± 0.04 | Not Specified | [3] |

| Fumaric Acid | 3.02, 4.38 | 25 | [4] |

Experimental Protocols

Accurate determination of pKa values is crucial for the precise preparation of buffer solutions. The following are detailed methodologies for two common experimental techniques used to determine the pKa of dicarboxylic acids like fumaric acid.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.

Materials:

-

Fumaric acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of fumaric acid and dissolve it in deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Ionic Strength Adjustment: Add a sufficient amount of KCl to the fumaric acid solution to maintain a constant ionic strength throughout the titration (e.g., 0.1 M KCl).

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to a low value (e.g., pH 2) using a small amount of 0.1 M HCl to ensure the acid is fully protonated.

-

Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Begin titrating the fumaric acid solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The resulting titration curve will show two equivalence points for a dicarboxylic acid. The pKa values can be determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to pKa1, and the second half-equivalence point corresponds to pKa2.

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule that contains a chromophore near the ionizable group will have different UV-Vis absorption spectra.

Materials:

-

Fumaric acid

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 6).

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of fumaric acid in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Sample Preparation: Prepare a series of solutions by diluting the fumaric acid stock solution into each of the buffer solutions of known pH. Ensure the final concentration of fumaric acid is the same in all samples.

-

Spectral Measurement: Measure the UV-Vis absorption spectrum for each of the prepared solutions over a relevant wavelength range.

-

Data Analysis:

-

Identify the wavelengths where the absorbance difference between the fully protonated and fully deprotonated species is maximal.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

-

Buffer Preparation Protocol: 0.1 M Sodium Fumarate Buffer (pH 4.5)

This protocol describes the preparation of a 0.1 M sodium fumarate buffer with a target pH of 4.5, which is close to the pKa2 of fumaric acid, ensuring good buffering capacity.

Materials:

-

This compound (Monosodium fumarate)

-

Disodium fumarate

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Volumetric flask (e.g., 1 L)

-

Beaker

Procedure:

-

Calculate the required amounts of the acidic and basic forms:

-

Use the Henderson-Hasselbalch equation: 4.5 = 4.44 + log ( [Disodium Fumarate] / [this compound] )

-

Solving for the ratio: [Disodium Fumarate] / [this compound] = 10^(4.5 - 4.44) = 1.15

-

For a 0.1 M total buffer concentration: [Disodium Fumarate] + [this compound] = 0.1 M

-

Solving the system of equations gives:

-

[this compound] ≈ 0.0465 M

-

[Disodium Fumarate] ≈ 0.0535 M

-

-

-

Weigh the components:

-

For 1 L of buffer:

-

Mass of this compound (MW: 138.06 g/mol ) = 0.0465 mol/L * 1 L * 138.06 g/mol ≈ 6.42 g

-

Mass of Disodium Fumarate (MW: 160.04 g/mol ) = 0.0535 mol/L * 1 L * 160.04 g/mol ≈ 8.56 g

-

-

-

Dissolve the components:

-

Add the weighed amounts of this compound and disodium fumarate to a beaker containing approximately 800 mL of deionized water.

-

Stir the solution using a magnetic stirrer until all solids are completely dissolved.

-

-

pH Adjustment:

-

Calibrate the pH meter.

-

Place the pH electrode in the buffer solution and monitor the pH.

-

If necessary, adjust the pH to exactly 4.5 by adding small amounts of a dilute solution of fumaric acid (to lower the pH) or a dilute solution of sodium hydroxide (to raise the pH).

-

-

Final Volume Adjustment:

-

Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to the mark to bring the final volume to 1 L.

-

Mix the solution thoroughly.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in buffer preparation and its biological relevance.

References

- 1. mdpi.com [mdpi.com]

- 2. Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 3. Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Henderson-Hasselbalch equation and the pH of buffer solution [chembuddy.com]

Early Biological Studies of Monosodium Fumarate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosodium fumarate, the monosodium salt of fumaric acid, has been utilized in various applications, including as a food acidulant and a therapeutic agent. This technical guide delves into the early scientific literature (pre-2000) to provide a comprehensive overview of the initial investigations into its biological effects. The focus is on quantitative toxicological data, experimental methodologies, and the metabolic fate of the compound. It is important to note that specific data for monosodium fumarate from this period are limited; therefore, information from studies on fumaric acid and other fumarate salts is included to provide a broader context, with the distinction clearly indicated.

Data Presentation

Acute Toxicity

Table 1: Acute Oral Toxicity Data for Fumarate and Related Compounds in Rats (Pre-2000)

| Compound | Species | Route | LD50 (mg/kg) | Reference |

| Monosodium Succinate | Rat | Oral | > 8000 | [1] |

| Fumaric Acid | Rat | Oral | ~4280 | [2] |

Note: Data for monosodium fumarate is inferred from closely related compounds due to a lack of specific pre-2000 studies.

Subchronic Toxicity

Subchronic toxicity studies involving repeated administration of fumarate salts over a period of up to 90 days were conducted to assess potential cumulative effects. A 13-week subchronic oral toxicity study on monosodium succinate in rats revealed suppression of body-weight gain at concentrations of 2.5% or higher in drinking water, with no specific toxic lesions observed upon histological examination.[1] This suggests that very high doses may lead to reduced growth, likely due to palatability or nutritional imbalances, rather than systemic toxicity.

Table 2: Summary of 90-Day Subchronic Oral Toxicity Study of Monosodium Succinate in F344 Rats

| Parameter | Dose Groups (in drinking water) | Observations | Reference |

| Body Weight | ≥ 2.5% | Suppression of body-weight gain | [1] |

| Histopathology | Up to 2.5% | No toxic lesions in any organs | [1] |

| Maximum Tolerated Dose | 2-2.5% | Based on body-weight depression | [1] |

Note: This data is for monosodium succinate and serves as a surrogate in the absence of specific pre-2000 studies on monosodium fumarate.

Experimental Protocols

The experimental designs of early toxicological studies were foundational to modern safety assessments. The protocols described below are based on established guidelines from the era, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Protocol (Based on OECD Guideline 401, adopted in 1981)

The objective of this test was to determine the median lethal dose (LD50) of a substance after a single oral administration.

Workflow: Acute Oral Toxicity Study

Caption: Workflow of an acute oral toxicity study.

-

Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains), typically nulliparous and non-pregnant females, were used. Animals were acclimatized to laboratory conditions for at least five days.

-

Housing: Animals were housed in appropriate cages with controlled temperature (around 22°C) and humidity (30-70%).

-

Fasting: Prior to dosing, animals were fasted overnight.

-

Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., water), was administered in a single dose by gavage. At least three dose levels, spaced to produce a range of toxic effects and mortality rates, were used. A control group received the vehicle alone.

-

Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

-

Pathology: All animals (those that died during the study and survivors at the end) were subjected to a gross necropsy.

-

Data Analysis: The LD50 was calculated using a standard statistical method.

90-Day Subchronic Oral Toxicity Protocol

This study aimed to characterize the toxicological profile of a substance following repeated oral administration over 90 days.

Workflow: 90-Day Subchronic Oral Toxicity Study

Caption: Workflow of a 90-day subchronic oral toxicity study.

-

Test Animals and Housing: Similar to the acute toxicity studies, with a larger number of animals per group (e.g., 10-20 per sex).

-

Dose Levels: At least three dose levels and a concurrent control group were used. The highest dose was chosen to induce some toxic effects but not significant mortality, allowing for the determination of a No-Observed-Adverse-Effect Level (NOAEL).

-

Administration: The test substance was administered daily, seven days a week, for 90 days, typically mixed in the diet or administered by gavage.

-

Observations:

-

Clinical Signs: Observed daily.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmological Examination: Conducted before the study and at termination.

-

Hematology and Clinical Chemistry: Blood samples were collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.

-

-

Pathology: At the end of the 90-day period, all surviving animals were euthanized. A comprehensive gross necropsy was performed, and major organs were weighed. Tissues from all control and high-dose animals, and any gross lesions from other groups, were examined microscopically.

Metabolic Fate

Fumarate is a natural intermediate in the Krebs (citric acid) cycle, a fundamental metabolic pathway for energy production in aerobic organisms. Early research established that exogenously administered fumarate is readily metabolized. A 1970 study on sodium stearyl fumarate in rats and dogs showed that the fumarate moiety was metabolized and the breakdown products were incorporated into body fluids and tissues or excreted.[3] While this study used a fumarate derivative, it supports the understanding that the fumarate ion enters central metabolic pathways.

Metabolic Pathway of Fumarate

References

- 1. Lack of toxicity/carcinogenicity of monosodium succinate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. The absorption and metabolism of orally administered tritium labeled sodium stearyl fumarate in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oncometabolite Role of Fumarate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Krebs cycle intermediate, fumarate, has emerged as a bona fide oncometabolite, playing a pivotal role in tumorigenesis, particularly in the context of fumarate hydratase (FH) deficient cancers such as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC).[1][2] The accumulation of fumarate due to FH inactivation initiates a cascade of molecular events that drive cancer progression. This technical guide provides an in-depth exploration of the multifaceted role of fumarate salts as oncometabolites, focusing on their impact on key cellular processes including epigenetic regulation, DNA damage repair, and the epithelial-to-mesenchymal transition (EMT). Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: Fumarate as a Key Player in Cancer Metabolism

Mutations in the gene encoding the Krebs cycle enzyme fumarate hydratase (FH) lead to the accumulation of its substrate, fumarate.[3][4] This accumulation is a hallmark of HLRCC, an aggressive form of kidney cancer.[3][4] Elevated intracellular fumarate levels disrupt normal cellular signaling and contribute to a pro-tumorigenic environment.[1] Fumarate's oncogenic activity stems from its ability to competitively inhibit a class of enzymes known as α-ketoglutarate-dependent dioxygenases.[5][6] This inhibition has wide-ranging consequences, affecting epigenetic landscapes, cellular responses to hypoxia, and DNA repair mechanisms.[2][7][8]

Mechanisms of Fumarate-Driven Oncogenesis

Epigenetic Reprogramming

Fumarate accumulation leads to widespread changes in the epigenome by inhibiting key demethylating enzymes.

-

Inhibition of Histone Demethylases (KDMs): Fumarate competitively inhibits the activity of Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[9][10][11] This leads to hypermethylation of histones, altering gene expression patterns that can promote cancer growth.[9][10][11]

-

Inhibition of TET Enzymes: The Ten-Eleven Translocation (TET) family of enzymes, which are involved in DNA demethylation, are also inhibited by fumarate.[2][12][13] This inhibition results in global changes to DNA methylation, contributing to the silencing of tumor suppressor genes.[2][12][13]

Modulation of the DNA Damage Response

Fumarate has a dual role in the DNA damage response (DDR). While FH itself is involved in DNA repair, the accumulation of fumarate can impair this process.

-

Impairment of Homologous Recombination: High levels of fumarate have been shown to inhibit key enzymes involved in homologous recombination (HR), a major DNA double-strand break repair pathway. This can lead to genomic instability, a hallmark of cancer.

-

Localization of Fumarase to DNA Damage Sites: Interestingly, nuclear fumarase has been observed to localize to sites of DNA double-strand breaks, where it produces fumarate locally.[8] This localized production of fumarate can inhibit KDM2B, leading to increased H3K36me2 and promoting non-homologous end joining (NHEJ) repair.[8]

Induction of Epithelial-to-Mesenchymal Transition (EMT)

Fumarate accumulation is a key driver of EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[2][3][5][14]

-

Epigenetic Silencing of miR-200: Fumarate inhibits TET-mediated demethylation of the promoter region of the miR-200 family of microRNAs.[2] These miRNAs are critical suppressors of EMT. Their silencing leads to the upregulation of key EMT transcription factors like ZEB1 and ZEB2.[2]

-

Altered Expression of EMT Markers: The induction of EMT by fumarate results in the downregulation of epithelial markers such as E-cadherin and the upregulation of mesenchymal markers like vimentin.[2][5][15][16]

Activation of the Nrf2 Antioxidant Pathway

Fumarate can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[17][18]

-

Succination of KEAP1: Fumarate can react with cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), a negative regulator of Nrf2, through a process called succination.[19] This modification prevents KEAP1 from targeting Nrf2 for degradation, leading to Nrf2 accumulation and the activation of its downstream antioxidant genes.[19] While this pathway can be protective in normal cells, its chronic activation in cancer cells can promote survival and resistance to therapy.

Quantitative Data on Fumarate's Oncometabolic Role

The following tables summarize key quantitative data related to the effects of fumarate.

| Parameter | Cell/Tumor Type | Fumarate Concentration | Reference |

| Intracellular Fumarate | FH-deficient Mouse Embryonic Fibroblasts | 8.9 fmol/cell | [1] |

| Intracellular Fumarate | FH-deficient human cells | Lower than in mouse Fh1-deficient cells | [20] |

Table 1: Fumarate Concentrations in FH-deficient Models.

| Enzyme Family | Specific Enzyme | IC50 / Ki Value | Reference |

| HIF Prolyl Hydroxylases | Not specified | Ki: 50–80 μmol/L | [1] |

| TET Enzymes | TET1 and TET2 | IC50: ~400–500 μM | [7][12] |

| Histone Demethylases | KDM5B | IC50: > 1 mM | [10] |

Table 2: Inhibitory Constants of Fumarate for α-Ketoglutarate-Dependent Dioxygenases.

| Gene | Cell Type | Fumarate Treatment | Fold Change | Reference | | --- | --- | --- | --- | | Vimentin | FH-deficient cells | - | Upregulated |[2] | | E-cadherin | FH-deficient cells | - | Downregulated |[2] | | IL-6 | Human Fetal Astrocytes | Isosorbide di-(methyl fumarate) (2.5 µM) | Downregulated |[4] | | HMOX1 | Human Fetal Astrocytes | Isosorbide di-(methyl fumarate) (2.5 µM) | Upregulated |[4] |

Table 3: Fumarate-Induced Changes in Gene Expression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Intracellular Fumarate by LC-MS/MS

Objective: To quantify the intracellular concentration of fumarate.

Protocol:

-

Sample Preparation:

-

Culture cells to the desired confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells with a cold methanol/acetonitrile/water (2:2:1) extraction solvent.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific transition for fumarate (e.g., m/z 115 -> 71).

-

Quantify fumarate levels by comparing the peak area to a standard curve generated with known concentrations of fumarate.

-

Comet Assay for DNA Damage Assessment

Objective: To assess DNA strand breaks in cells treated with fumarate.

Protocol:

-

Cell Preparation:

-

Treat cells with the desired concentration of a cell-permeable fumarate analog (e.g., dimethyl fumarate) for the specified duration.

-

Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

-

Slide Preparation and Lysis:

-

Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose at 37°C.

-

Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Solidify the agarose at 4°C for 10 minutes.

-

Remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

-

-

Electrophoresis and Staining:

-

Rinse the slides with distilled water and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

-

Allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

-

Neutralize the slides with 0.4 M Tris, pH 7.5.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

-

Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify DNA damage using image analysis software to measure parameters such as tail length, tail moment, and percentage of DNA in the tail.

-

Nrf2 Luciferase Reporter Assay

Objective: To measure the activation of the Nrf2 pathway by fumarate.

Protocol:

-

Cell Transfection:

-

Seed cells (e.g., HEK293T or HepG2) in a 96-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Fumarate Treatment:

-

After 24 hours, treat the cells with various concentrations of a cell-permeable fumarate analog. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

-

Luciferase Assay:

-